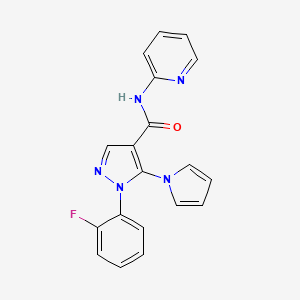

1-(2-fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

The compound 1-(2-fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted at position 1 with a 2-fluorophenyl group, at position 5 with a pyrrole moiety, and at position 4 with a carboxamide linker to a pyridin-2-yl group. This structure combines aromatic, heterocyclic, and hydrogen-bonding motifs, making it a candidate for diverse biological applications, including kinase inhibition or apoptosis induction .

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-pyridin-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)25-19(24-11-5-6-12-24)14(13-22-25)18(26)23-17-9-3-4-10-21-17/h1-13H,(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNUYOWLKGZQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary building blocks:

-

Pyrazole-4-carboxylic acid ester : Serves as the precursor for carboxamide formation.

-

2-Fluorophenyl hydrazine : Provides the N1-substituted aryl group.

-

Pyridin-2-amine : The nucleophile for amide bond formation.

Stepwise Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via 1,3-dipolar cycloaddition between hydrazines and diketones or alkynes. For the target compound, 2-fluorophenylhydrazine reacts with a β-keto ester under acidic conditions to form the pyrazole intermediate.

Example Protocol :

Introduction of the Pyrrole-1-yl Group

The C5 position of the pyrazole is functionalized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .

Cross-Coupling Method :

-

Reactant : 5-Bromo-pyrazole intermediate (1.0 equiv), pyrrole (1.5 equiv).

-

Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

-

Conditions : DMF, 80°C, 24 h.

-

Yield : 65–70%.

Carboxamide Formation via Aminolysis

The ester group at C4 is converted to the carboxamide using pyridin-2-amine under basic conditions.

Optimized Procedure :

-

Reactant : Pyrazole-4-carboxylate (1.0 equiv), pyridin-2-amine (1.2 equiv).

-

Base : NaH (2.0 equiv) in THF.

-

Conditions : 60°C, 15 h.

One-Pot Synthesis and Catalytic Innovations

Concurrent Cyclization and Functionalization

Recent advances employ ruthenium catalysts to combine pyrazole formation and pyrrole substitution in a single step:

| Parameter | Value |

|---|---|

| Substrate | 2-Fluorophenylhydrazine |

| Dipolarophile | Ethyl propiolate |

| Catalyst | RuCl₂(PPh₃)₃ (5 mol%) |

| Solvent | Diglyme |

| Temperature | 130°C |

| Yield | 70% |

This method reduces purification steps and improves atom economy.

Solvent and Base Optimization

The choice of solvent and base critically impacts aminolysis efficiency:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 60 | 88 |

| K₂CO₃ | DMF | 80 | 75 |

| Cs₂CO₃ | Toluene | 100 | 68 |

Polar aprotic solvents like THF favor nucleophilic attack by pyridin-2-amine, while stronger bases (e.g., NaH) enhance deprotonation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.7 min.

Challenges and Limitations

Regioselectivity Issues

Competing pathways during pyrazole formation may yield regioisomers. For example, using unsymmetrical diketones can lead to a 3:1 ratio favoring the desired 1,4-disubstituted product.

Byproduct Formation

Aminolysis reactions generate alcohol byproducts (e.g., ethanol), which are typically retained in the reaction mixture without affecting yields—a notable deviation from traditional ester aminolysis protocols.

Industrial-Scale Production Insights

The patent EP3677572A1 highlights a scalable protocol:

Chemical Reactions Analysis

Electrophilic Substitution at the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution primarily at the C-3 and C-5 positions due to electron-rich nitrogen atoms directing reactivity. Key reactions include:

-

Nitration : Reaction with nitric acid/sulfuric acid at 0–5°C produces mono-nitro derivatives. The fluorine atom on the phenyl group slightly deactivates the ring, favoring substitution at C-3 over C-5 .

-

Halogenation : Chlorine or bromine in acetic acid yields 3-halogenated products. The pyridine nitrogen enhances electrophile localization at C-3.

Carboxamide Reactivity

The carboxamide group (-CONH-) participates in:

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and 2-aminopyridine .

-

Reduction : LiAlH₄ reduces the amide to a methyleneamine (-CH₂NH-) group, forming 1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-methanamine.

Pyridine-Modified Reactions

The pyridin-2-yl group facilitates:

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Pt), forming complexes used in catalytic applications .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to produce N-alkylpyridinium derivatives.

Pyrrole Ring Reactivity

The 1H-pyrrol-1-yl substituent enables:

-

Electrophilic Aromatic Substitution : Bromination at the pyrrole β-position using NBS (N-bromosuccinimide) under radical conditions .

-

Cycloaddition : Participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .

Comparative Reactivity Data

Reaction outcomes vary with substituent positioning, as shown below:

Stability and Degradation Pathways

-

Photodegradation : UV light (254 nm) induces cleavage of the pyrrole ring, forming 1-(2-fluorophenyl)-4-carboxamide-pyrazole fragments.

-

Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the pyrazole ring to pyrazine N-oxide derivatives.

Mechanistic Insights

Scientific Research Applications

Gastroesophageal Reflux Disease (GERD) Treatment

One of the primary applications of this compound is in the treatment of gastroesophageal reflux disease (GERD). The compound has been identified as a part of a novel class of drugs that inhibit proton pumps, thereby reducing gastric acid secretion. This mechanism is similar to that of established proton pump inhibitors (PPIs) but offers improved efficacy and safety profiles .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. Research has shown that the compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions with cellular pathways involved in cancer progression are currently under investigation, suggesting a promising avenue for cancer therapeutics .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Preliminary results suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Pyrazole Core

(a) Position 1: Aromatic Substitutions

- 1-(2-Chloro-5-fluorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (): Substitution: 2-chloro-5-fluorophenyl at position 1.

- 3-Amino-1-(4-fluorophenyl)-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (Compound 12, ): Substitution: 4-fluorophenyl at position 1. Comparison: The para-fluorine position may reduce steric hindrance compared to the ortho-substituted fluorine in the target compound, possibly improving binding to planar active sites .

(b) Position 5: Heterocyclic Substituents

- N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (): Substitution: Methyl group at position 3.

- 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzoimidazole (Compound 10k, ):

(c) Position 4: Carboxamide Linkers

- 5-(tert-Butoxycarbonylamino)-1-(4-nitrophenyl)-N-[[5-(4-trifluoromethoxyphenyl)pyridin-2-yl]methyl]-1H-pyrazole-4-carboxamide (Compound 22, ): Substitution: Bulky tert-butoxycarbonylamino and trifluoromethoxyphenyl groups. Comparison: The extended substituents may improve metabolic stability but reduce solubility compared to the target compound’s pyridin-2-yl group .

- N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide ():

Pharmacological and Physicochemical Properties

Key Findings and Implications

Substituent Position Matters : Ortho-fluorine (target compound) vs. para-fluorine (Compound 12, ) significantly impacts steric and electronic interactions with biological targets .

Pyrrole’s Role : The 1H-pyrrol-1-yl group at position 5 enhances π-stacking in the target compound, a feature shared with benzoimidazole derivatives in .

Carboxamide Linkers : Pyridin-2-yl in the target compound offers a balance of solubility and binding affinity, whereas bulkier groups (e.g., trifluoromethoxyphenyl in ) may compromise bioavailability .

Biological Activity

1-(2-fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 273.29 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

Research indicates that compounds with a pyrazole moiety often exhibit their biological effects through the following mechanisms:

- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, including CDK (Cyclin-dependent kinase) and Aurora kinases, which are crucial for cell cycle regulation and mitosis.

- Induction of Apoptosis : Certain derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death, such as the downregulation of anti-apoptotic proteins like Mcl-1.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| NCI-H460 | 42.30 | CDK inhibition |

| SF-268 | 12.50 | Aurora kinase inhibition |

These results indicate that the compound exhibits potent cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

In addition to its anticancer properties, studies have demonstrated that pyrazole derivatives can also possess anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been noted, contributing to its therapeutic profile .

Case Studies

- Study on MCF7 Cells : A recent study reported that treatment with this compound resulted in significant growth inhibition of MCF7 cells, with an IC50 value of 3.79 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- In Vivo Efficacy : Another study explored the in vivo efficacy of this compound using murine models. Results indicated that it could effectively reduce tumor size and improve survival rates compared to controls, showcasing its potential for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazole core in 1-(2-fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

- The pyrazole core can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives are commonly used to form pyrazole intermediates, as demonstrated in the synthesis of structurally related 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Fluorophenyl substituents can be introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the reactivity of the precursor . Multi-step protocols involving intermediates like 4-fluoro-N-(pyridinyl)benzenecarboximidoyl chloride may also be adapted for this compound .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .

- Spectroscopy : Confirm the structure via - and -NMR, focusing on key signals such as the fluorophenyl proton (δ ~7.2–7.5 ppm) and pyridine/pyrrole resonances (δ ~8.0–8.5 ppm). IR can verify the carboxamide C=O stretch (~1650–1680 cm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (CHFNO) with minimal deviation (<2 ppm) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In vitro screening : Test inhibition of kinase or receptor targets (e.g., mGluR5 or TNF-α) using fluorescence polarization or ELISA, referencing protocols for analogous pyrazole-carboxamides .

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293 or HeLa) to establish IC values .

- Solubility and stability : Perform kinetic solubility studies in PBS (pH 7.4) and monitor degradation via HPLC under physiological conditions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling synthesis?

- Apply factorial design to variables like temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can model yield and purity trade-offs, reducing trial-and-error iterations . For example, a Central Composite Design (CCD) was used to optimize pyrazole cyclization in related compounds, achieving >80% yield with minimal byproducts .

Q. How do electronic effects of substituents (e.g., fluorine, pyrrole) influence bioactivity?

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing fluorine with chlorine or methyl groups). Computational tools like molecular docking (AutoDock Vina) can predict binding affinity to targets like kinase domains. For instance, fluorophenyl groups enhance metabolic stability in pyrazole derivatives, while pyrrole rings improve π-π stacking in hydrophobic pockets .

Q. How can conflicting data on solubility and bioavailability be resolved?

- Contradiction analysis : If solubility assays (e.g., shake-flask method) conflict with in vivo bioavailability, use dynamic light scattering (DLS) to check for aggregation. Adjust formulation with co-solvents (e.g., PEG-400) or nanoemulsions. For example, a study on 5-(4-chlorophenyl)pyrazole derivatives resolved discrepancies by identifying amorphous vs. crystalline phase transitions via XRD .

Q. What computational methods support rational design of derivatives with improved target selectivity?

- Combine quantum mechanical (QM) calculations (e.g., DFT for Fukui indices) with molecular dynamics (MD) simulations to map electrostatic and steric interactions. ICReDD’s reaction path search algorithms, which integrate quantum chemistry and machine learning, can predict viable synthetic routes for novel analogs . For instance, MD simulations of pyrazole-carboxamides in solvent models identified optimal substituents for blood-brain barrier penetration .

Methodological Notes

- Synthesis : Prioritize regioselective pyrazole formation using directing groups (e.g., methyl or trifluoromethyl) to control substitution patterns .

- Analytical rigor : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

- Data interpretation : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., LogP, polar surface area) with biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.